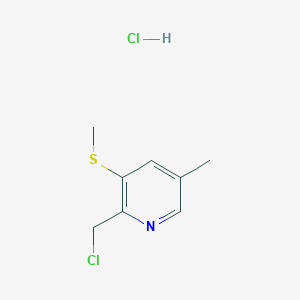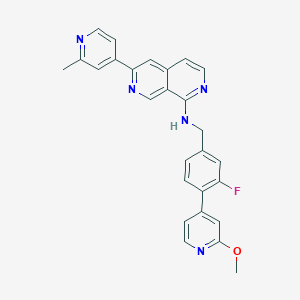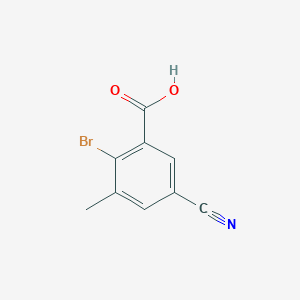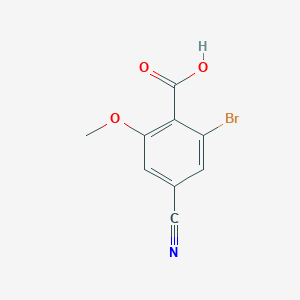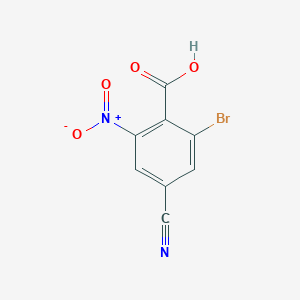
2,4-Dichloro-6-methylthioanisole
描述
2,4-Dichloro-6-methylthioanisole, also known as 2,4-DMS, is a thioanisole compound that has been studied for its potential applications in various fields, including medicine and agriculture. It is a colorless liquid with a low boiling point and is soluble in both water and organic solvents. 2,4-DMS has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and physiology.
作用机制
2,4-Dichloro-6-methylthioanisole is believed to act as an inhibitor of enzymes, proteins, and drug targets by forming covalent bonds with the active sites of these molecules. This inhibition is believed to be due to the formation of a stable complex between the 2,4-Dichloro-6-methylthioanisole and the target molecule. This complex is believed to be more stable than the native form of the target molecule, and thus the enzyme or protein is inhibited.
Biochemical and Physiological Effects
2,4-Dichloro-6-methylthioanisole has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, 2,4-Dichloro-6-methylthioanisole has been shown to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
实验室实验的优点和局限性
The main advantage of using 2,4-Dichloro-6-methylthioanisole in laboratory experiments is its low cost and ease of synthesis. Additionally, it is a stable compound and has a low boiling point, making it easy to handle. 2,4-Dichloro-6-methylthioanisole is also soluble in both water and organic solvents, making it suitable for use in a variety of laboratory experiments. However, 2,4-Dichloro-6-methylthioanisole is a toxic compound and should be handled with caution.
未来方向
The potential applications of 2,4-Dichloro-6-methylthioanisole in scientific research are numerous. In the future, it could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, it could be used to study the effects of environmental pollutants on biological systems. Additionally, 2,4-Dichloro-6-methylthioanisole could be used to study the mechanisms of enzyme inhibition, protein-protein interactions, and drug-target interactions. Finally, 2,4-Dichloro-6-methylthioanisole could be used to develop new methods for the synthesis of various compounds.
科学研究应用
2,4-Dichloro-6-methylthioanisole has been studied for its potential application in scientific research. It has been used as a model compound to study the mechanisms of biological processes, such as enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used to study the effects of environmental pollutants on biological systems. Additionally, 2,4-Dichloro-6-methylthioanisole has been studied for its potential use in developing drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease.
属性
IUPAC Name |
1,5-dichloro-3-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZACBSMOEZYVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylthioanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



